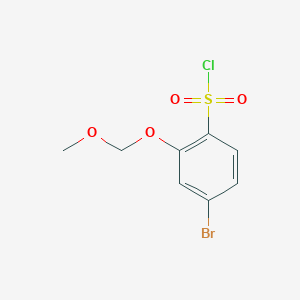

![molecular formula C23H24FN7O B2430721 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-07-4](/img/structure/B2430721.png)

6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

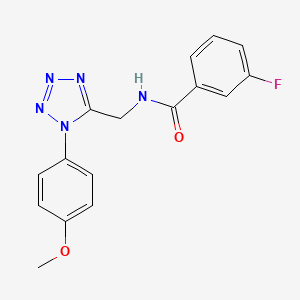

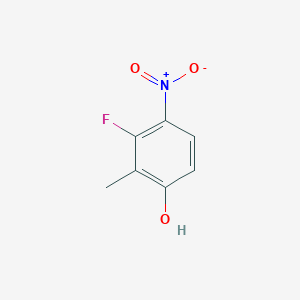

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatility in drug design . The compound also has a fluorophenyl group and a methoxyphenyl group attached, which could potentially influence its biological activity.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrazolopyrimidine core, a piperazine ring, and fluorophenyl and methoxyphenyl groups. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The pyrazolopyrimidine core, the piperazine ring, and the fluorophenyl and methoxyphenyl groups could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge could influence properties like solubility, stability, and reactivity .Applications De Recherche Scientifique

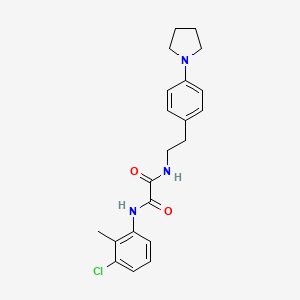

Discovery and Design of Dopamine Receptor Agonists

A study highlighted the design of dopaminergic ligands with a focus on partial agonists for dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This approach was based on the structural motif of 1,4-disubstituted aromatic piperazines, suggesting potential therapeutic applications in neuropsychiatric disorders. The work demonstrated the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocycle to achieve high-affinity dopamine receptor interactions, paving the way for novel antipsychotic drug development (Möller et al., 2017).

Antipsychotic Potential and Receptor Affinity

Research into conformationally restricted butyrophenones explored derivatives with significant affinity for dopamine and serotonin receptors. This study underscores the importance of the structural relationship between the chemical backbone of compounds like 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and their biological activity, suggesting potential as antipsychotic agents based on in vitro receptor affinity and in vivo pharmacological profiles (Raviña et al., 2000).

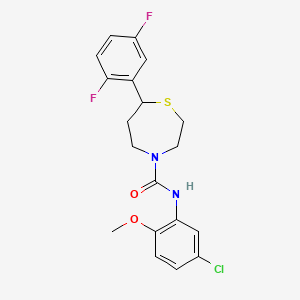

Synthesis and Bioactivity of Derivatives

Innovative synthetic methods have led to the creation of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. This research indicates the utility of the core structure found in this compound for developing new therapeutic agents with potential COX-2 inhibitory, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

The chemical framework of this compound has been explored in the context of antimicrobial and antitumor activities. Several studies have synthesized derivatives demonstrating potent cytotoxicity against tumor cell lines and promising antimicrobial properties, indicating the compound's relevance in the development of new therapies for cancer and infectious diseases (Naito et al., 2005).

Mécanisme D'action

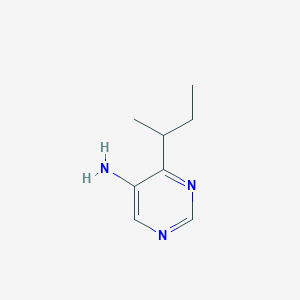

Target of Action

CHEMBL576732 primarily targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . KMT2A is a critical protein involved in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .

Mode of Action

The compound disrupts the interaction between menin and KMT2A . This disruption induces differentiation and blocks the progression of KMT2A-rearranged or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .

Biochemical Pathways

The disruption of the menin-KMT2A interaction by CHEMBL576732 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This alteration in gene expression is a key aspect of the compound’s effect on the biochemical pathways involved in leukemia.

Pharmacokinetics

The pharmacokinetic properties of CHEMBL576732 are currently under investigation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are crucial factors that will determine its efficacy and safety as a therapeutic agent.

Result of Action

The result of CHEMBL576732’s action is the induction of differentiation followed by cell death in leukemic cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the progression of leukemia.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Based on its chemical structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . These interactions could influence the rate and direction of biochemical reactions, potentially acting as a catalyst or inhibitor .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including variations in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of CHEMBL576732 at different dosages in animal models have not been reported. It is common for the effects of compounds to vary with dosage, often showing threshold effects, and potentially toxic or adverse effects at high doses .

Metabolic Pathways

Based on its chemical structure, it is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-4-3-5-19(14-17)32-2)27-23(28-22)31-12-10-30(11-13-31)18-8-6-16(24)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAPXXSBEUALNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)

![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)

![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)